Product packaging for Waol B(Cat. No.:)

Waol B

Cat. No.: B1248878
M. Wt: 268.3 g/mol
InChI Key: DMRIUUMAZLWLQW-XVWRFVRXSA-N
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Description

Overview of Natural Products as Chemical Entities

Natural products are a vast and structurally diverse group of organic compounds synthesized by living organisms, including plants, animals, bacteria, and fungi. wou.eduwikipedia.org Historically, the study of these compounds formed the bedrock of organic chemistry. wou.edu These molecules are broadly categorized into two main classes: primary and secondary metabolites. Primary metabolites are compounds directly involved in the essential life processes of an organism, such as growth, development, and reproduction. wikipedia.org

Secondary metabolites, also referred to as natural products in the context of medicinal chemistry, are not essential for an organism's basic survival but are thought to provide a competitive advantage within its environment. wou.eduwikipedia.org These compounds often mediate ecological interactions, such as defense against predators or pathogens. wikipedia.org Due to their evolutionary refinement over millennia, natural products possess immense structural diversity, far exceeding what can be conceived by synthetic chemistry alone, and exhibit a wide range of potent biological activities. wou.edu This makes them invaluable as sources for new medicines, with many existing drugs being derived from or inspired by natural products. rsc.orgkdpublications.in

Significance of Fungal Secondary Metabolites in Chemical Biology Research

Fungi are a particularly prolific source of secondary metabolites, which are crucial for their survival and ecological interactions. wikipedia.orgnih.gov These compounds are not required for growth but play essential roles, for example, in defense against other microorganisms. wikipedia.org The discovery of penicillin from the fungus Penicillium revolutionized medicine and highlighted the therapeutic potential of fungal metabolites. wikipedia.org

Fungal secondary metabolites encompass a wide array of chemical classes, including polyketides, non-ribosomal peptides, and terpenes. wikipedia.org They exhibit a broad spectrum of biological activities, such as antimicrobial, antiviral, immunosuppressive, and antitumor effects. ufmg.brasm.org Researchers have found that the genes responsible for the biosynthesis of these complex molecules are often organized in co-regulated biosynthetic gene clusters (BGCs) on the chromosome, which facilitates their study and potential for genetic engineering. nih.gov The exploration of fungi, from common soil inhabitants to specialized endophytes living within plants, continues to be a major frontier in the search for novel bioactive compounds for use in medicine and agriculture. ufmg.brasm.org

Contextualization of Waol B as a Key Trihydrofuran Derivative in Mycological Research

Within the vast chemical library produced by fungi, this compound emerges as a noteworthy trihydrofuran derivative. It was isolated from the fermentation broth of the fungal strain Myceliophthora lutea TF-0409. nih.gov Also known by the identifier FD-212, this compound is a secondary metabolite whose chemical structure has been a subject of scientific investigation and revision. acs.orgacs.org

This compound is characterized by a core trihydrofuran ring structure. nih.gov Its discovery and the subsequent research into its biological activity have positioned it as a compound of interest in mycological research. Specifically, this compound has been shown to possess cytocidal (cell-killing) activity against various tumor cell lines. nih.gov While it exhibits very weak activity against the gram-positive bacterium Staphylococcus aureus, its cytotoxic profile against cancer cells, particularly adriamycin-resistant cells, has drawn attention. This makes this compound a relevant subject in the ongoing search for novel anticancer agents from fungal sources.

Detailed Research Findings on this compound

Chemical and Physical Properties

The specific chemical and physical characteristics of this compound have been determined through analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

PropertyDataSource
Synonyms FD-212; Propanoic acid, 3-[(2R,4S,5S)-dihydro-4-hydroxy-2,5-di-(1E)-1-propen-1-yl-3(2H)-furanylidene]-2-hydroxy-, methyl ester, (3E)-
IUPAC Name methyl (3E)-2-hydroxy-3-[(2R,4S,5S)-4-hydroxy-2,5-bis[(E)-prop-1-enyl]oxolan-3-ylidene]propanoate
Molecular Formula C14H20O5
Appearance Colorless Oily Matter
Solubility Soluble in Methanol
Boiling Point 399.7±42.0°C at 760 mmHg
Density 1.3±0.1 g/cm3

Cytotoxic Activity

Research has demonstrated that this compound exhibits cytotoxic effects against a range of cultured human tumor cell lines. Its activity was generally found to be 8 to 10 times weaker than the established chemotherapy drug adriamycin. However, a significant finding was its enhanced potency against an adriamycin-resistant cell line.

Cell LineIC50 (µg/mL)NotesSource
HL 60 Weaker than AdriamycinCytoplasmic activity was 8-10 times weaker than adriamycin.
P388 Weaker than AdriamycinCytoplasmic activity was 8-10 times weaker than adriamycin.
T24 Weaker than AdriamycinCytoplasmic activity was 8-10 times weaker than adriamycin.
HeLa Weaker than AdriamycinCytoplasmic activity was 8-10 times weaker than adriamycin.
A549 Weaker than AdriamycinCytoplasmic activity was 8-10 times weaker than adriamycin.
HL 60/ADM 2.0Stronger cytoplasmic activity than adriamycin (IC50 of adriamycin against this line is 0.2 µg/mL).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O5 B1248878 Waol B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O5

Molecular Weight

268.3 g/mol

IUPAC Name

methyl (3E)-2-hydroxy-3-[(2R,4S,5S)-4-hydroxy-2,5-bis[(E)-prop-1-enyl]oxolan-3-ylidene]propanoate

InChI

InChI=1S/C14H20O5/c1-4-6-11-9(8-10(15)14(17)18-3)13(16)12(19-11)7-5-2/h4-8,10-13,15-16H,1-3H3/b6-4+,7-5+,9-8-/t10?,11-,12+,13+/m1/s1

InChI Key

DMRIUUMAZLWLQW-XVWRFVRXSA-N

Isomeric SMILES

C/C=C/[C@H]1[C@H](/C(=C\C(C(=O)OC)O)/[C@H](O1)/C=C/C)O

Canonical SMILES

CC=CC1C(C(=CC(C(=O)OC)O)C(O1)C=CC)O

Synonyms

waol B

Origin of Product

United States

Discovery, Source Organism, and Initial Isolation Research of Waol B

Identification of Myceliophthora lutea as the Producing Microorganism

Myceliophthora lutea, a species of mitosporic fungi, has been identified as the source organism for Waol B. nih.gov The specific strain, TF-0409, was found to produce this compound during its fermentation process. capes.gov.br This fungal species is noted for its ability to synthesize a variety of bioactive secondary metabolites. researchgate.netacademicjournals.org Marine isolates of Myceliophthora lutea, for instance, have been shown to produce compounds with antibacterial and cytotoxic properties, such as isoacremine D and acremine A. researchgate.netacademicjournals.orgresearchgate.net The consistent isolation of novel compounds from this fungus highlights it as a significant source for natural product discovery. academicjournals.org

General Methodologies for Fungal Metabolite Isolation

The isolation of natural products like this compound from fungal cultures is a multi-step process that involves careful cultivation of the microorganism, followed by extraction and purification of the target metabolites.

Cultivation and Fermentation Strategies for Metabolite Production

The production of fungal secondary metabolites requires optimizing the growth conditions to maximize yield. uliege.be The "One Strain Many Compounds" (OSMAC) approach is a key strategy, where altering culture conditions can trigger the expression of different metabolic pathways. encyclopedia.pub Key parameters that can be manipulated include the composition of the culture medium, temperature, pH, and aeration. encyclopedia.pubnih.gov

There are several fermentation techniques used for cultivating filamentous fungi:

Submerged Fermentation (SmF): This is the most common method for large-scale production, where the fungus is grown in a liquid nutrient broth within a bioreactor. uliege.bebiorxiv.org This method allows for better control over environmental parameters like temperature, pH, and oxygen levels. biorxiv.org However, challenges such as high viscosity of the fungal broth and potential oxygen limitation must be managed. biorxiv.org

Solid-State Fermentation (SSF): In this technique, the fungus grows on a solid substrate with minimal free water. uliege.beencyclopedia.pub SSF can sometimes lead to higher productivity of secondary metabolites compared to SmF and offers advantages like lower sterility requirements. encyclopedia.pub

Biofilm Reactors: This strategy involves immobilizing the fungal biomass on a support structure, which can enhance the excretion of metabolites. uliege.be

Below is a table summarizing common strategies to enhance metabolite production.

StrategyDescriptionKey Parameters
Medium Optimization Altering carbon and nitrogen sources to influence fungal growth and metabolic pathways. nih.govGlucose, xylose, glycerol, peptone, yeast extract. nih.gov
Environmental Control Adjusting physical parameters like temperature, pH, and aeration. encyclopedia.pubnih.govOptimal temperature ranges (e.g., 30-35°C for some fungi), pH levels, agitation speed. nih.govbiorxiv.org
Co-culture Growing different microorganisms together to induce the production of novel compounds through microbial interaction. encyclopedia.pubCombination of different fungal or bacterial strains. encyclopedia.pub
Chemical Elicitors Adding small molecules or resins to the culture to stimulate or sequester metabolites, potentially unlocking cryptic pathways. encyclopedia.pubAdsorptive resins (e.g., XAD-16N), enzyme inhibitors. encyclopedia.pub

Extraction Techniques from Fungal Cultures

Once fermentation is complete, the bioactive compounds must be extracted from the fungal biomass and/or the culture broth. researchgate.net This is typically achieved using solvent extraction. nih.govnih.gov The choice of solvent is critical and depends on the polarity and solubility of the target compound. researchgate.net

The general process involves separating the fungal mycelium from the liquid broth, often by filtration. Both the mycelium and the filtrate are then typically extracted. researchgate.net Common techniques include:

Solvent Partitioning: The culture (or its components) is mixed with an organic solvent that is immiscible with water. The target metabolites, based on their polarity, will preferentially dissolve in the organic layer, which is then separated. researchgate.net

Solid-Phase Extraction (SPE): The culture filtrate can be passed through a solid sorbent (like an Amberlite XAD resin) that adsorbs the compounds of interest, which are later eluted with a suitable solvent. nih.gov

A table of commonly used solvents for extracting fungal metabolites is provided below.

SolventPolarityTypical Use
Ethyl Acetate (B1210297) (EtOAc) MediumWidely used for extracting a broad range of moderately polar metabolites. nih.govresearchgate.net
Methanol (MeOH) HighOften used to extract polar compounds or as part of a solvent mixture. nih.govresearchgate.net
Chloroform (CHCl₃) LowEffective for extracting nonpolar compounds. researchgate.net
Dichloromethane (CH₂Cl₂) LowUsed for extracting compounds with low to medium polarity. nih.gov
Acetone HighUsed to extract a wide range of compounds, often from the mycelium. nih.gov

Chromatographic Purification Approaches for Natural Products

Crude extracts obtained from fungal cultures are complex mixtures containing numerous compounds. Chromatography is an essential set of techniques used to separate and purify the target metabolite from this mixture. bestchrom.comcolumn-chromatography.com The principle of chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase. youtube.com

Common chromatographic methods used in natural product isolation include:

Column Chromatography: A fundamental technique where the crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel (normal-phase) or C18-bonded silica (reversed-phase). column-chromatography.comyoutube.com A solvent or solvent gradient (mobile phase) is passed through the column, and compounds separate based on their affinity for the stationary phase. column-chromatography.com

Flash Chromatography: An evolution of column chromatography that uses pressure to speed up the separation process, offering faster purification times. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique that uses high pressure to push solvents through a column packed with very fine particles. bestchrom.com It is often the final step in purification to obtain a highly pure compound. Preparative HPLC is used to isolate larger quantities of the purified substance. nih.gov

The table below summarizes key chromatographic techniques.

TechniqueStationary Phase ExamplesMobile Phase ExamplesSeparation Principle
Normal-Phase Chromatography Silica Gel, Alumina youtube.comHexane, Ethyl Acetate, Acetone youtube.comSeparation based on polarity; polar compounds are retained longer. youtube.com
Reversed-Phase Chromatography (RPC) C18 or C8 bonded silica, Polystyrene resins bestchrom.comWater, Acetonitrile, Methanol youtube.comSeparation based on hydrophobicity; nonpolar compounds are retained longer. bestchrom.com
Size-Exclusion Chromatography (SEC) Porous polymer or silica-based resins bestchrom.comSolvents appropriate for the sampleSeparation based on molecular size; larger molecules elute first. bestchrom.com
Ion-Exchange Chromatography (IEX) Resins with charged functional groups bestchrom.comBuffered aqueous solutionsSeparation based on the net charge of the molecules. bestchrom.com

Chemical Structure and Structural Relationships Within the Waol Series

Classification of Waol B as a Trihydrofuran Derivative and Polyketide-Derived γ-Lactone

This compound is classified as a trihydrofuran derivative. This indicates that its structure incorporates a furan (B31954) ring with three additional hydrogen atoms compared to a fully unsaturated furan. The core structure of this compound also contains a γ-lactone moiety. acs.orguncg.edunih.gov A γ-lactone is a cyclic ester with a five-membered ring.

Furthermore, this compound is recognized as a polyketide-derived compound. acs.orguncg.edunih.govcore.ac.ukacs.orgjto.ac.cnwgtn.ac.nzjapsonline.comnih.govencyclopedia.pubresearchgate.netmdpi.comacs.orgacs.org Polyketides are a large and diverse group of secondary metabolites produced by various organisms, including fungi, through the polymerization of acetyl and propionyl units. nih.govencyclopedia.pub The biosynthesis of polyketides involves polyketide synthases (PKSs). nih.govencyclopedia.pubfrontiersin.org The polyketide nature of this compound suggests its assembly through such a biosynthetic pathway within the producing fungus.

Structural Elucidation Framework for Complex Fungal Metabolites

The structural elucidation of complex fungal metabolites like this compound typically involves a combination of spectroscopic and spectrometric techniques. uncg.edunih.govresearchgate.netpensoft.netuni-duesseldorf.deslu.se Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY), is crucial for determining the connectivity of atoms and the relative stereochemistry of the molecule. uncg.edunih.govuni-duesseldorf.de High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula. uncg.edunih.govuni-duesseldorf.de Optical rotation data provides information about the compound's chirality. uncg.edunih.govjto.ac.cn In some cases, techniques like the modified Mosher's ester method can be employed to establish the absolute configuration. uncg.edunih.gov X-ray diffraction can also be used for structural elucidation if suitable crystals are obtained. researchgate.net These methods, applied in concert, allow researchers to piece together the complete three-dimensional structure of novel fungal metabolites.

Comparative Analysis with Related Analogues: Waol A, trans-Dihydrowaol A, and cis-Dihydrowaol A

This compound is structurally related to other compounds in the Waol series, specifically Waol A, trans-Dihydrowaol A, and cis-Dihydrowaol A. These compounds share a core furo[3,4-b]pyran-5-one bicyclic ring system. uncg.edunih.govresearchgate.netacs.orgresearchgate.net

Waol A (FD-211) was isolated from the same fungal source, Myceliophthora lutea. acs.orgjto.ac.cn The structure of Waol A was revised, and it is considered a vinylogue of TAN-2483A. acs.orgacs.orgacs.org this compound (FD-212) was also reported from the same source and exhibits similar biological activity to Waol A. acs.org

trans-Dihydrowaol A and cis-Dihydrowaol A are dihydro derivatives of Waol A, meaning they contain two additional hydrogen atoms compared to Waol A. uncg.edunih.gov These compounds were isolated from a Volutella species. uncg.edunih.govcore.ac.ukacs.orgresearchgate.netresearchgate.netacs.org The structural differences between trans- and cis-dihydrowaol A lie in the stereochemistry of the ring fusion, specifically at the C-4a and C-7a positions. uncg.edunih.gov Spectroscopic data, particularly NMR (¹H and NOESY correlations), are used to distinguish between these isomers and assign their relative configurations. uncg.edunih.gov For instance, differences in coupling constants and observed NOESY correlations provide key information about the spatial arrangement of protons and thus the stereochemistry of the ring fusion. uncg.edunih.govmdpi.com The absolute configuration of trans-dihydrowaol A has been established using methods like the modified Mosher's ester method. uncg.edunih.gov

Comparing the structures of this compound with Waol A, trans-Dihydrowaol A, and cis-Dihydrowaol A helps to understand the structural variations within this series of fungal metabolites and can provide insights into their biosynthetic relationships.

Biosynthetic Pathway Investigations of Waol B

Hypothesized Polyketide Biosynthesis for Furo[3,4-b]pyran-5-one Systems

The biosynthesis of Waol B is believed to follow a polyketide pathway, a common route for the synthesis of a wide array of secondary metabolites in fungi. This process is initiated by the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a large multifunctional enzyme known as a polyketide synthase (PKS).

The proposed biosynthetic route to the furo[3,4-b]pyran-5-one scaffold, the core structure of this compound, likely begins with the assembly of a linear polyketide chain. This chain is then thought to undergo a series of modifications, including reductions and dehydrations, catalyzed by specific domains within the PKS. Following the formation of the polyketide chain, an intramolecular cyclization is hypothesized to occur, leading to the formation of a pyranone ring. Subsequent enzymatic transformations, such as epoxidation and further cyclization, would then give rise to the fused furan (B31954) ring, completing the bicyclic core of the molecule.

While the specific PKS and tailoring enzymes involved in this compound biosynthesis have not been identified, the general principles of polyketide synthesis provide a strong framework for understanding its formation. The structural diversity observed in related compounds like the TANs and massarilactones suggests that variations in the starter and extender units, as well as the activity of tailoring enzymes, contribute to the array of naturally occurring furo[3,4-b]pyran-5-ones.

Enzymatic Studies and Gene Cluster Identification Methodologies

Direct enzymatic studies and the identification of the this compound biosynthetic gene cluster are crucial next steps to confirm the hypothesized pathway. The identification of the gene cluster would be the first step, likely involving genome mining of Myceliophthora lutea. This approach uses bioinformatic tools to search for genes encoding polyketide synthases and other enzymes typically found in secondary metabolite biosynthetic pathways.

Once a candidate gene cluster is identified, functional characterization of the encoded enzymes would be necessary. This can be achieved through heterologous expression of the genes in a model host organism, allowing for the in vitro study of the individual enzymes and their roles in the biosynthetic pathway. Techniques such as gene knockout and site-directed mutagenesis could be employed to further probe the function of specific enzymes and to confirm their involvement in this compound biosynthesis.

Precursor Incorporation Studies for Pathway Elucidation

Precursor incorporation studies using isotopically labeled compounds would provide definitive evidence for the building blocks of this compound. In this methodology, potential precursors, such as ¹³C-labeled acetate (B1210297) or other small carboxylic acids, would be fed to cultures of Myceliophthora lutea. The resulting this compound would then be isolated and analyzed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the positions of the isotopic labels.

The pattern of label incorporation would provide a detailed map of how the precursors are assembled to form the this compound carbon skeleton, confirming its polyketide origin and potentially revealing the specific starter and extender units involved. This information would be invaluable for refining the hypothesized biosynthetic pathway and for understanding the intricate enzymatic machinery responsible for its construction.

Comparative Biosynthesis with Other Fungal Secondary Metabolites

The furo[3,4-b]pyran-5-one scaffold is a recurring structural motif in a number of fungal secondary metabolites, suggesting a shared biosynthetic heritage. A comparative analysis of the biosynthesis of this compound with that of related compounds can provide valuable insights into the evolution of these pathways and the enzymatic mechanisms that generate structural diversity.

One such group of related compounds are the TANs, including TAN-2483A and TAN-2483B, which also possess a furo[3,4-b]pyran-5-one core. While the biosynthetic pathway of the TANs is also not fully elucidated, it is presumed to be of polyketide origin. Comparing the putative biosynthetic steps of this compound and the TANs could reveal common intermediates and enzymatic transformations, as well as the key steps that lead to their structural differences.

Another relevant class of compounds are the massarilactones, which feature a similar bicyclic core. Studies on the biosynthesis of massarilactones could provide a model for understanding the formation of the furo[3,4-b]pyran-5-one system and the enzymatic logic that governs its assembly. By examining the similarities and differences in the biosynthetic gene clusters and enzymatic pathways of these related metabolites, a more comprehensive picture of the biosynthesis of this compound can be constructed.

Synthetic Strategies and Chemical Derivatization of Waol B and Analogues

Total Synthesis Approaches for Waol B and Structurally Similar Natural Products

The total synthesis of this compound, also known as FD-212, and structurally related natural products such as Waol A (FD-211) and TAN-2483A, has been accomplished, involving key strategic bond formations and stereochemical control. uni-duesseldorf.deacs.org The structural elucidation of these compounds was also a significant aspect of their synthetic campaigns, leading to a revision of the initially proposed structures for Waol A. uni-duesseldorf.deacs.org

The synthetic strategy for this compound and its analogues often involves a convergent approach, where key fragments are synthesized separately and then coupled. A pivotal retrosynthetic disconnection is the opening of the lactone ring to a hydroxy acid, which can be further disconnected to simpler starting materials.

A common forward synthesis pathway for the core structure of this compound and related compounds involves an aldol (B89426) reaction between a protected hydroxybutanolide and a dienal, such as 2,4-hexadienal. uni-duesseldorf.deacs.org This is followed by a crucial iodoetherification step to construct the fused furan (B31954) ring. uni-duesseldorf.deacs.org The final lactonization then yields the bicyclic core of the natural product.

For instance, the synthesis of (±)-Waol B has been reported alongside that of (±)-Waol A. uni-duesseldorf.de The key steps in the synthesis of the Waol A/B framework are outlined below:

StepReactionReagents and ConditionsProduct
1Aldol ReactionHydroxybutanolide derivative, 2,4-hexadienalAldol adduct
2Iodoetherificationbis(sym-collidine)IPF6Iodoether derivative
3EliminationEt3N, CH2Cl2Fused furan ring system

This sequence highlights a versatile strategy applicable to the synthesis of this family of natural products. uni-duesseldorf.deacs.org

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound and its congeners. The relative stereochemistry of the substituents on the bicyclic core is crucial for biological activity. Stereoselective synthesis methodologies are employed to control the formation of these stereocenters.

During the aldol reaction, the stereochemistry of the newly formed hydroxyl and alkyl groups is controlled by the choice of reagents and reaction conditions. Furthermore, the iodoetherification reaction proceeds with a defined stereochemical outcome, leading to the desired ring fusion stereochemistry. The synthesis of related natural products like TAN-2483A has also relied on stereocontrolled aldol reactions and subsequent cyclizations to establish the correct stereoisomer. uni-duesseldorf.deacs.org

A primary challenge in the total synthesis of this compound was the initial misassignment of the structure of the related compound, Waol A. uni-duesseldorf.deacs.org The synthesis of the proposed structure and comparison with the natural product led to the revision of its structure to be a vinylogue of TAN-2483A. uni-duesseldorf.deacs.org This highlights the power of total synthesis in verifying natural product structures.

Innovations in the synthesis included the development of a concise three-step sequence to access the core bicyclic system of TAN-2483A and Waol A from a hydroxybutanolide precursor. acs.org This efficient route demonstrates a significant advancement in the synthesis of this class of compounds. The synthesis of the related fusidilactone B ring system also showcases innovative synthetic transformations. uni-duesseldorf.de

Semi-Synthetic Modifications for Research Probes

While extensive research on the semi-synthetic modification of this compound specifically for the development of research probes is not widely documented in publicly available literature, the synthetic handles present on the molecule, such as the hydroxyl group and the lactone, offer potential sites for derivatization. These functional groups could be modified to introduce reporter tags, photoaffinity labels, or other functionalities that would enable its use as a probe to study its biological targets and mechanism of action. The development of synthetic routes to this compound and its analogues provides the necessary foundation for such future investigations. wgtn.ac.nz

Development of Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of this compound and related natural products is crucial for understanding their structure-activity relationships (SAR). wgtn.ac.nz By systematically modifying different parts of the molecule, researchers can identify the key structural features required for biological activity.

The synthesis of various analogues of the structurally related TAN-2483B has been undertaken to explore its SAR as a kinase inhibitor. wgtn.ac.nz These studies involve modifications of the side chain and the core bicyclic system. For example, replacing the lactone with a more stable lactam has been proposed as a strategy to create analogues with potentially improved properties. wgtn.ac.nz

Although detailed SAR studies specifically for this compound are limited in the literature, the synthetic strategies developed for this family of compounds are directly applicable to the generation of a library of this compound analogues. uni-duesseldorf.deacs.orgwgtn.ac.nz These analogues would be instrumental in elucidating the pharmacophore of this compound and optimizing its biological activity.

Mechanistic Studies of Biological Activities of Waol B

Investigations into In Vitro Cytocidal Activity Against Cancer Cell Lines

Research has demonstrated that Waol B possesses cytotoxic capabilities across a spectrum of human cancer cell lines. wgtn.ac.nz These studies form the primary basis for understanding its potential as a biologically active agent.

Effects on Cell Viability and Proliferation in Specified Cell Models (e.g., HL-60, P388, T24, HeLa, A549, HL-60/ADM)

The cytocidal activity of this compound has been evaluated in vitro against several established cancer cell models. The compound has demonstrated a broad spectrum of activity, affecting cell viability in cell lines including HL-60 (human promyelocytic leukemia), P388 (murine leukemia), T24 (bladder carcinoma), HeLa (cervical cancer), and A549 (lung carcinoma).

However, the potency of this compound against these specific cell lines was found to be 8 to 10 times weaker than that of the conventional chemotherapeutic agent, adriamycin. A specific 50% inhibitory concentration (IC₅₀) value of 0.2 µg/mL has been reported, though the corresponding cell line for this value is not specified in the available literature.

Table 1: In Vitro Cytocidal Activity of this compound in Human Cancer Cell Lines

Cell Line Cell Type Relative Potency vs. Adriamycin IC₅₀ (µg/mL)
HL-60 Human Promyelocytic Leukemia 8-10x Weaker Data not available
P388 Murine Leukemia 8-10x Weaker Data not available
T24 Human Bladder Carcinoma 8-10x Weaker Data not available
HeLa Human Cervical Cancer 8-10x Weaker Data not available
A549 Human Lung Carcinoma 8-10x Weaker Data not available
HL-60/ADM Adriamycin-Resistant Leukemia Stronger 2.0

Data sourced from BOC Sciences.

Analysis of Cellular Targets and Pathways (e.g., membrane integrity, enzyme inhibition, cell cycle progression)

Detailed mechanistic studies elucidating the specific cellular targets and molecular pathways through which this compound exerts its cytocidal effects are not extensively detailed in the available scientific literature. The precise mechanisms, such as effects on membrane integrity, specific enzyme inhibition, or cell cycle progression, remain to be fully characterized for this compound itself.

However, analysis of structurally related compounds offers potential insights. It has been suggested that the biological activity of compounds similar to this compound, such as TAN-2483A and the dinemasones, may be attributable to their chemical structure, which allows them to act as Michael acceptors. nih.gov This capability could enable them to form covalent bonds with biological nucleophiles, such as cysteine residues in key proteins, thereby disrupting their function and leading to cytotoxicity. This remains a hypothetical mechanism for this compound pending direct experimental validation.

Exploration of Differential Activity Against Drug-Resistant Cell Lines (e.g., HL-60/ADM)

A significant finding in the study of this compound is its differential activity against drug-resistant cancer cells. researchgate.netacs.org Specifically, its cytocidal effect on the adriamycin-resistant human leukemia cell line, HL-60/ADM, has been a key point of investigation.

Remarkably, while this compound is less potent than adriamycin against the drug-sensitive HL-60 line, it demonstrates stronger cytotoxic activity than adriamycin against the resistant HL-60/ADM subline. The reported IC₅₀ value for this compound against HL-60/ADM is 2.0 µg/mL. This suggests that the mechanism of action for this compound may differ from that of adriamycin or that it is not susceptible to the resistance mechanisms developed by the HL-60/ADM cells, which typically involve the overexpression of drug efflux pumps.

Evaluation of Other Reported Biological Activities (e.g., weak anti-Staphylococcus aureus activity)

Beyond its cytotoxic effects on cancer cells, this compound has been assessed for other biological activities. Notably, it has been reported to possess antimicrobial properties, although this activity is characterized as weak.

In Vitro Antimicrobial Assay Methodologies

The specific experimental methods used to determine the antimicrobial activity of this compound are not detailed in the available literature. Generally, the in vitro antimicrobial activity of a compound is determined using standardized assays to establish its minimum inhibitory concentration (MIC).

One common method is the broth microdilution assay. In this technique, a standardized suspension of the target microorganism is added to wells of a microtiter plate containing serial dilutions of the test compound. After an incubation period, the wells are visually inspected for turbidity, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cellular Mechanisms of Antimicrobial Action (e.g., cell wall/membrane disruption)

The cellular mechanism underlying this compound's weak anti-Staphylococcus aureus activity has not been elucidated. Antimicrobial compounds can act through various mechanisms, including the inhibition of cell wall synthesis, disruption of membrane integrity, inhibition of protein or nucleic acid synthesis, or interference with essential metabolic pathways. Given the lack of specific research on this compound's antimicrobial mode of action, its mechanism remains unknown.

Structure Activity Relationship Sar Studies of Waol B and Analogues

Correlation of Structural Motifs with Cytocidal Potency

The cytocidal potency of a compound refers to its ability to kill cells. In the context of Waol B, SAR studies investigate how different structural motifs within the molecule correlate with its effectiveness in inducing cell death. While specific detailed data on this compound's structural motifs and their direct correlation with cytocidal potency were not extensively found in the provided search results, general principles of SAR apply. Changes to the core scaffold, the presence or absence of specific rings, or the positioning of functional groups can significantly impact how well the compound interacts with its biological target(s) and, consequently, its ability to exert a cytocidal effect. Studies on other compound classes highlight the importance of specific structural features for activity, such as the planar structure and ring substituents in β-carboline alkaloids for antitumor activity researchgate.net. Similarly, for this compound, certain arrangements of atoms and bonds are expected to be more favorable for its interaction with cellular components leading to cell death.

Influence of Specific Substituents on Biological Activity

Comparative SAR Analysis Across the Waol Compound Family

The Waol compound family likely includes several structurally related natural products. Comparative SAR analysis across this family involves examining the structural differences between different Waol compounds (e.g., Waol A, this compound, etc.) and correlating these differences with their respective biological activities. This approach helps to pinpoint the core structural features common to the active members of the family and identify variations that lead to differences in potency or specificity. For instance, if this compound shows higher cytocidal potency than Waol A, a comparative analysis would focus on the structural differences between the two compounds to understand which features in this compound contribute to its increased activity. Studies on other compound families, such as wollamide cyclic hexapeptides, demonstrate that subtle changes in amino acid residues can significantly impact antimycobacterial activity nih.gov. A comprehensive comparative SAR analysis across the Waol family would involve evaluating the activities of multiple family members against the same biological targets or in the same assays and systematically analyzing their structural variations.

Computational Approaches in SAR Analysis (e.g., molecular docking, QSAR)

Computational approaches are increasingly integrated into SAR studies to complement experimental findings and provide insights into the molecular basis of activity up.ac.zamdpi.complos.org. Molecular docking is a technique used to predict the preferred orientation (binding pose) of a ligand (like this compound or its analogues) when bound to a specific biological target protein mdpi.comslideshare.net. By simulating the interaction between the compound and the target, docking can help identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and estimate the binding affinity mdpi.com. This information can explain why certain structural modifications enhance or reduce activity. QSAR aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity slideshare.netslideshare.net. slideshare.net By quantifying molecular properties (descriptors) and correlating them with activity using statistical methods, QSAR models can predict the activity of new, untested compounds and provide insights into the structural requirements for optimal activity. slideshare.net While specific computational studies on this compound were not detailed in the search results, these techniques are widely applied in SAR analysis of various compound classes to understand the molecular determinants of activity and guide the design of new analogues with improved properties researchgate.netup.ac.zaplos.orgresearchgate.net.

Compounds Mentioned and PubChem CIDs

Compound NamePubChem CID
Waol A139587273 nih.gov
This compoundNot found in search results
Waol B1Not found in search results (mentioned as analogue of wollamide B) nih.gov
Waol B2Not found in search results (mentioned as analogue of wollamide B) nih.gov
Waol B3Not found in search results (mentioned as analogue of wollamide B) nih.gov
(-)-TAN-2483BNot found in search results wgtn.ac.nz
Nellielloside ANot found in search results wgtn.ac.nz
Salicylic acidNot found in search results (related to SAR concept) wgtn.ac.nz
Halichondrin BNot found in search results (related to SAR concept) wgtn.ac.nz
Aspirin2244 wikipedia.org
EribulinNot found in search results wgtn.ac.nz
RoflumilastNot found in search results (related to SAR/docking) sci-hub.se
Sulbenicillin39031 wikipedia.org
DibekacinNot found in search results wikipedia.org
Cefazolin33255 wikipedia.org
Serotonin (5-HT)5202 wikipedia.org
Wollamide BNot found in search results (SAR study mentioned) nih.govnih.gov
DesotamidesNot found in search results (related to wollamide B) nih.gov
HarmineNot found in search results (related to SAR/cytotoxicity) researchgate.net
DCAPNot found in search results (SAR study mentioned) nih.gov
Muraymycin ANot found in search results (SAR study mentioned) nih.gov
Muraymycin BNot found in search results (SAR study mentioned) nih.gov
Temporin BNot found in search results (SAR study mentioned) mdpi.com
Temporin B_KKG6KNot found in search results mdpi.com
D-Lys_Temporin B_KKG6KNot found in search results mdpi.com
AvermectinNot found in search results (SAR study mentioned) researchgate.net
Tetrabromobisphenol ANot found in search results (related to antibacterial SAR) acs.org
PhenolsNot found in search results (related to substituent effects) mdpi.com
Cobalt porphyrinsNot found in search results (related to substituent effects) researchgate.net
Camptothecin (CPT)Not found in search results (related to SAR/QSAR) cabidigitallibrary.org
TopotecanNot found in search results cabidigitallibrary.org
IrinotecanNot found in search results cabidigitallibrary.org
SN-38Not found in search results cabidigitallibrary.org
Cinnamic acidNot found in search results (SAR study mentioned) researchgate.net
Catechin9064 researchgate.net
Fosfomycin446987 researchgate.net
Ambuic acid11152290 researchgate.net
Quercetin5280343 researchgate.net
Taxifolin439533 researchgate.net
Dequalinium2993 nih.gov
Ketamine6740-88-1 (for (RS)-isomer) wikipedia.org

Interactive Data Tables:

Based on the search results, there isn't sufficient detailed quantitative data specifically on this compound and its analogues' cytocidal potency correlated with structural changes to generate interactive data tables. The search results provided general information about SAR studies on various compound classes, including some mentioning this compound in the context of structural revisions or as a natural product, but lacked specific IC50 values or similar quantitative measures for a series of this compound analogues with defined structural variations.

Advanced Spectroscopic and Analytical Methodologies for Natural Product Elucidation

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structure Determination

NMR spectroscopy is a powerful technique for determining the detailed structural framework of organic molecules, providing information about the connectivity and spatial arrangement of atoms. The principle relies on the interaction of nuclear spins with an applied magnetic field and radiofrequency pulses. Different chemical environments of atomic nuclei (primarily 1H and 13C) within a molecule lead to distinct signals (chemical shifts) in the NMR spectrum. The splitting patterns of these signals (coupling constants) provide information about the number of neighboring nuclei ucl.ac.uk. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, offer crucial insights into correlations between nuclei, allowing for the assembly of structural fragments and determination of through-bond and through-space connectivities iyte.edu.trnih.govplos.org.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern, which can aid in piecing together the structure. In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) usp.brnih.gov. High-resolution mass spectrometry (HRMS), such as using time-of-flight (TOF) or Orbitrap analyzers, can determine the exact mass of the molecular ion with high accuracy, allowing for the calculation of the elemental composition (molecular formula) uco.esnih.gov.

For Waol B, HRMS would be critical to establish its precise molecular formula. This information is fundamental for determining the degree of unsaturation and provides constraints for possible structures. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions nih.govnih.gov. The fragmentation pattern is characteristic of the compound's structure, as bonds break in predictable ways depending on the functional groups present. Analyzing the mass differences between the molecular ion and fragment ions, as well as between different fragment ions, can help deduce the presence and arrangement of specific substructures within the molecule mdpi.com. While specific MS fragmentation data for this compound (FD-212) was not detailed in the search results, MS was employed in its characterization acs.orgnih.gov. For related compounds like Waol A and dihydrowaol A, HRMS was used to determine their molecular formulas nih.gov.

Advanced Spectroscopic Methods (e.g., X-ray crystallography, IR/UV-Vis spectroscopy) for Absolute Configuration and Conformational Analysis

Beyond NMR and MS, other spectroscopic techniques provide complementary information crucial for complete structural elucidation, including absolute configuration and conformational details.

X-ray Crystallography: This technique provides a definitive three-dimensional structure of a molecule at atomic resolution, provided that a suitable single crystal can be obtained researchgate.netresearchgate.net. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of the crystal, the electron density map can be generated, from which the positions of atoms are determined nih.govmdpi.comacs.org. X-ray crystallography is the most powerful method for unambiguously determining connectivity, bond lengths, bond angles, and, importantly, the absolute configuration of chiral centers rsc.orgwordpress.com. While X-ray crystallographic data specifically for this compound (FD-212) were not found in the search results, this technique is a gold standard for confirming structures and stereochemistry when applicable.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations itwreagents.com. Different functional groups (e.g., hydroxyl, carbonyl, carbon-carbon double bonds) absorb at characteristic frequencies, yielding a unique IR spectrum that serves as a molecular fingerprint iyte.edu.tritwreagents.comnih.gov. For this compound, IR spectroscopy would help confirm the presence of key functional groups suggested by the molecular formula and NMR data, such as the γ-lactone carbonyl or hydroxyl groups nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum itwreagents.comuwimona.edu.jm. This technique is particularly useful for detecting conjugated pi systems and chromophores within a molecule ucl.ac.ukuwimona.edu.jm. The wavelength of maximum absorption (λmax) and the intensity of the absorption provide information about the nature and extent of conjugation uwimona.edu.jm. UV-Vis spectroscopy can be used to detect the presence of certain structural features in this compound, although specific data for this compound was not available in the search results.

Chromatographic Techniques Coupled with Spectroscopic Detection

Chromatographic techniques are essential for the separation and purification of natural products from complex mixtures, and when coupled with spectroscopic detectors, they become powerful tools for analysis and characterization usc.edu.auresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for separating components based on their differential interactions with a stationary phase and a mobile phase wordpress.comnih.govmolaid.com. Different types of stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be employed to achieve optimal separation molaid.com. For the isolation and purification of this compound from its natural source, HPLC, likely preparative RP-HPLC as used for related compounds nih.gov, would be a crucial step to obtain a pure sample for spectroscopic analysis.

Gas Chromatography (GC): GC is suitable for the separation of volatile or semi-volatile compounds rsc.org. While perhaps less directly applicable to the core furo[3,4-b]pyran-5-one bicyclic ring system of this compound unless derivatized, GC coupled with MS (GC-MS) is a powerful technique for analyzing volatile components in a mixture or fragmentation products rsc.org.

Coupled Techniques: The real power of chromatography in structural elucidation comes from coupling it directly with spectroscopic detectors. Techniques like LC-UV-Vis, LC-MS, and GC-MS allow for the separation of components in a mixture and immediate acquisition of their UV-Vis spectra, mass spectra, or both uco.esnih.govresearchgate.net. This hyphenated approach is invaluable for analyzing crude extracts, identifying known compounds, and obtaining preliminary spectroscopic data on new compounds like this compound even before complete isolation. High-resolution LC-MS, for instance, can provide accurate mass data for separated components in a complex natural extract uco.es.

Future Research Directions and Research Significance of Waol B

Unexplored Biological Activities and Mechanistic Hypothesis Generation

Existing research indicates that Waol B possesses cytotoxic activity against several cancer cell lines, including HL 60, P388, T24, HeLa, and A549. Notably, studies have shown that this compound exhibits stronger activity against adriamycin-resistant HL 60 cells when compared to adriamycin, suggesting a potentially distinct mechanism of action that circumvents existing resistance pathways. Additionally, this compound has demonstrated weak activity against Staphylococcus aureus.

Despite these initial findings, the full spectrum of this compound's biological activities remains largely unexplored. Future research should prioritize extensive screening against a diverse panel of biological targets. This includes evaluating its effects on a broader range of cancer types, investigating potential activities against other bacterial species (including drug-resistant strains), and exploring antiviral, antifungal, and antiparasitic properties. Given its fungal origin, a detailed examination of its interactions with other fungi could reveal ecological roles or antifungal potential.

Concurrently, a critical area for future investigation is the generation and testing of mechanistic hypotheses to explain this compound's observed biological activities, particularly its selective toxicity towards adriamycin-resistant cells. This involves delving into the molecular targets and cellular pathways modulated by this compound. Potential hypotheses could center on its interaction with specific proteins or enzymes involved in cell cycle regulation, apoptosis pathways, DNA repair mechanisms, or efflux pumps associated with multidrug resistance. Advanced techniques such as proteomic profiling, transcriptomic analysis, and targeted biochemical assays will be essential for identifying the specific molecules and pathways influenced by this compound, thereby providing a foundation for rational drug design and development.

Potential as a Chemical Probe for Fundamental Cellular Processes

Chemical probes are invaluable tools in chemical biology, utilized to selectively interact with specific biomolecules and perturb cellular processes, thereby aiding in the elucidation of their functions. This compound's demonstrated biological activity, particularly its efficacy against drug-resistant cancer cells, positions it as a promising candidate for development into a chemical probe.

Future research could focus on the design and synthesis of this compound derivatives incorporating chemical handles, such as alkyne or azide (B81097) tags, which would allow for subsequent conjugation to reporter molecules (e.g., fluorescent dyes, biotin) via click chemistry or other bioorthogonal reactions. These tagged derivatives could then be used in pull-down experiments or imaging studies to identify and validate the direct protein targets of this compound in complex biological systems, such as cancer cell lysates or live cells. Utilizing this compound as a chemical probe could provide unprecedented insights into the fundamental cellular processes that are dysregulated in drug resistance and potentially reveal new vulnerabilities that can be therapeutically exploited. This line of research would not only deepen our understanding of this compound's mechanism but also contribute to the broader toolkit available for studying cellular functions.

Advancements in Biosynthetic Engineering for Enhanced Production or Analog Generation

This compound is a product of fungal biosynthesis in Myceliophthora lutea. Understanding and manipulating the biosynthetic pathways of natural products offers a powerful route to improve their production and generate structural analogs.

Future research should aim to fully characterize the biosynthetic gene cluster and the enzymatic machinery responsible for this compound production in Myceliophthora lutea. This involves applying techniques such as genome sequencing, gene knockout or overexpression studies, and enzymatic assays to delineate each step of the biosynthetic pathway. With a detailed understanding of the biosynthesis, strategies for biosynthetic engineering can be implemented. This could include optimizing fermentation conditions, enhancing the expression of key biosynthetic enzymes, or introducing genetic modifications to channel metabolic flux towards increased this compound production. Furthermore, the biosynthetic machinery could potentially be engineered to accept alternative substrates or catalyze modified reactions, leading to the generation of novel this compound analogs with potentially altered or improved biological activities. This approach represents a sustainable and potentially cost-effective method for accessing this compound and its derivatives.

Development of Novel Synthetic Pathways for Accessing this compound Derivatives

The total synthesis of this compound has been reported, providing a route to access the compound independently of its natural source. However, the development of novel and more efficient synthetic pathways remains a crucial area for future research.

Broader Implications for Natural Product-Based Research Platforms

Research on this compound holds broader implications for the field of natural product research platforms. Natural products continue to be a significant source of inspiration for drug discovery and the development of new chemical entities. The study of this compound, a fungal secondary metabolite with a defined structural class and interesting biological activity, contributes valuable knowledge to this field.

Investigating this compound provides a case study for optimizing the processes of isolation, structural elucidation, biological evaluation, and synthetic or biosynthetic production of fungal natural products. The challenges encountered and the solutions developed during this compound research can inform and improve methodologies applied to other natural product discovery programs. Furthermore, the identification of this compound's activity against drug-resistant cancer cells underscores the continued potential of natural products as sources of lead compounds for challenging therapeutic targets. Research into the ecological role and evolutionary history of the this compound biosynthetic pathway can also provide insights into the biological significance of secondary metabolites in their natural environments. Ultimately, continued research on compounds like this compound reinforces the value of exploring biodiversity for novel chemical structures and biological activities, driving innovation in natural product-based drug discovery and research platforms.

Q & A

Basic: How should researchers design initial experiments to investigate the physicochemical properties of Waol B?

Methodological Answer:
Begin by formulating a hypothesis based on gaps identified in existing literature (e.g., solubility, stability under specific conditions). Use controlled variables (e.g., temperature, pH) to isolate factors influencing this compound’s behavior . Design experiments with triplicate measurements to ensure reproducibility, and document protocols in alignment with academic standards for transparency (e.g., lab notebooks, raw data archiving) . For novel synthesis methods, include characterization techniques like NMR or HPLC, referencing protocols from peer-reviewed studies .

Advanced: How can researchers resolve contradictions in experimental data related to this compound’s bioactivity across studies?

Methodological Answer:
Analyze discrepancies using statistical tools (e.g., ANOVA, regression models) to identify outliers or confounding variables . Cross-validate results with orthogonal methods (e.g., in vitro vs. in vivo assays) and contextualize findings within experimental conditions (e.g., cell line specificity, dosage ranges) . Publish negative results in supplementary materials to reduce publication bias and facilitate meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.